molecular formula Zr(OH)4<br>H4O4Z B077722 Zirconium hydroxide CAS No. 14475-63-9

Zirconium hydroxide

Cat. No.: B077722
CAS No.: 14475-63-9
M. Wt: 159.25 g/mol
InChI Key: HAIMOVORXAUUQK-UHFFFAOYSA-J
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Description

Zirconium hydroxide, Zr(OH)₄, is a versatile inorganic compound characterized by its amphoteric nature, high surface area, and strong adsorption capacity. It is synthesized via precipitation methods, where pH plays a critical role in determining its properties. For instance, precipitation at pH 4–6 yields low-viscosity suspensions prone to sedimentation, while higher pH values reduce the content of zirconium-bound nitrate ions (NO₃⁻), which influence Brønsted acidity . Zr(OH)₄ is widely used in water purification, catalysis, and as a precursor for zirconia (ZrO₂) and other zirconium-based materials .

Mechanism of Action

The mechanism of action of zirconium hydroxide in various applications is primarily based on its chemical reactivity and surface properties. As a catalyst, this compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In drug delivery, this compound nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, targeting specific cells or tissues .

Comparison with Similar Compounds

Zirconium Hydroxide vs. Zirconia (ZrO₂)

Property This compound (Zr(OH)₄) Zirconia (ZrO₂)
Structure Amorphous or crystalline hydroxide Crystalline (tetragonal, monoclinic)
Thermal Stability Decomposes to ZrO₂ above 400°C Stable up to 2700°C
Acidity Brønsted acidity from NO₃⁻ ions Lewis acidity from Zr⁴⁺ sites
Applications Adsorption, precursor for ZrO₂ Catalysis, ceramics, thermal barriers

Key Findings :

  • ZrO₂ exhibits superior thermal stability and is preferred for high-temperature applications, such as catalytic cracking of hydrocarbons .
  • Zr(OH)₄ serves as a reactive intermediate; its decomposition to ZrO₂ is pH-dependent and influenced by bound ions like NO₃⁻ .

This compound vs. Zirconium Oxychloride (ZrOCl₂·8H₂O)

Property Zr(OH)₄ ZrOCl₂·8H₂O
Solubility Insoluble in water Highly soluble in polar solvents
Hydrolysis Forms Zr(OH)₄ in aqueous media Hydrolyzes to Zr(OH)₄
Applications Phosphorus removal, catalysis Precursor for Zr(OH)₄ synthesis

Key Findings :

  • ZrOCl₂·8H₂O is a key precursor for synthesizing Zr(OH)₄ due to its rapid hydrolysis in water .
  • Modified Zr(OH)₄ derived from ZrOCl₂ exhibits enhanced phosphorus adsorption, making it effective in wastewater treatment .

This compound vs. Borate-Modified this compound

Property Zr(OH)₄ Zr(OH)₄-Borate (ZB20)
Acidity Moderate Brønsted acidity Enhanced acidity from [BO₃]³⁻ ions
Catalytic Activity Limited ethanol conversion 57% ethanol conversion, 60% ethylene selectivity

Key Findings :

  • Borate modification increases surface acidity and catalytic efficiency in ethanol dehydration .
  • The tetragonal phase of ZrO₂ is stabilized in borate-modified samples, enhancing thermal stability .

This compound vs. Zirconium Acetate Hydroxide (ZRAH)

Property Zr(OH)₄ Zirconium Acetate Hydroxide (ZRAH)
Functionality Adsorption, catalysis Ice growth inhibition
Unique Properties High surface area Thermal hysteresis, antifreeze mimicry

Key Findings :

  • Both compounds share hydrolytic behavior but differ drastically in application scope.

Data Tables

Table 1. Impact of Precipitation pH on Zr(OH)₄ Properties

pH Viscosity Sedimentation NO₃⁻ Content
4 Low Rapid High
8 High Slow Low

Table 2. Catalytic Performance of Borate-Modified Zr(OH)₄

Sample Ethanol Conversion (%) Ethylene Selectivity (%)
ZB20 57 60

Biological Activity

Zirconium hydroxide (Zr(OH)₄) has garnered attention in various fields, particularly in biomedical applications due to its unique properties and biological activities. This article explores the biological activity of this compound, including its cytotoxicity, antimicrobial effects, and potential therapeutic applications.

This compound is typically synthesized through the precipitation method, where zirconium salts are reacted with alkaline solutions. The resulting compound is a white, amorphous powder that can be converted into zirconium oxide (ZrO₂) upon calcination. Its chemical structure allows for various interactions with biological systems, making it a subject of interest in nanomedicine and material science.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cell lines. For instance, a study indicated that zirconium nanoparticles (ZrO₂ NPs) showed cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC12 (neuroblastoma) in a dose-dependent manner . The half-maximal effective concentration (EC50) values were found to be 13.96 mg/mL for ZrO₂ NPs, indicating a considerable potential for use in cancer therapies .

Table 1: Cytotoxicity of this compound on Different Cell Lines

Cell LineEC50 (mg/mL)Mechanism of Action
MCF-713.96Induction of apoptosis
PC1231DNA damage and oxidative stress
Jurkat T Cells0.5TNF-α release and macrophage death

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies reveal that ZrO₂ nanoparticles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the generation of reactive oxygen species (ROS), which disrupts bacterial cell membranes leading to cell death .

Table 2: Antimicrobial Activity of this compound

MicroorganismActivityConcentration Tested (mg/mL)
E. coliYes10
S. aureusYes10
A. nigerYes5

Case Studies

  • Anticancer Applications : A study conducted by Shirani et al. examined the effects of ZrO₂ nanoparticles on MCF-7 cells, demonstrating a significant reduction in cell viability at concentrations above 13 mg/mL. This suggests that zirconium-based compounds could be developed as novel anticancer agents .
  • Antimicrobial Coatings : Research has shown that incorporating this compound into medical devices can enhance their antimicrobial properties, reducing the risk of infection post-surgery. This application is particularly relevant in orthopedic implants where infection rates are critical .
  • Fluoride Adsorption : this compound has been utilized in water purification processes due to its ability to adsorb fluoride ions effectively. Studies indicate that modified zirconium compounds can achieve fluoride removal efficiencies exceeding 90% under optimal conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for zirconium hydroxide with controlled morphology and surface area?

this compound synthesis via controlled double-jet precipitation (CDJP) at constant pH (3–8) yields distinct morphologies and surface areas. Higher pH (e.g., pH 8) produces xerogels with lower nitrate content and higher thermal stability due to reduced Brønsted acidity. Precipitation at pH 4–6 results in low-viscosity suspensions prone to sedimentation, while pH 7–8 enhances oligomerization and surface area (up to 400 m²/g). Hydrothermal treatment and surfactant-free methods are critical to avoid silica contamination .

Q. How can this compound’s oligomerization state be characterized, and why does it matter for ice-growth inhibition?

Oligomerization states (e.g., tetramers, chains, or sheets) are pH-dependent and influence ice-recognition activity. At pH 4.2–4.7, zirconium acetate (ZRA) forms active oligomers that bind ice surfaces via acetate and hydroxyl groups, mimicking antifreeze proteins (AFPs). Over-polymerization at pH >4.7 reduces activity due to slower diffusion of heavy oligomers. Techniques like small-angle X-ray scattering (SAXS) and infrared spectroscopy are used to monitor polymerization .

Q. What experimental protocols are recommended for measuring ice-growth inhibition by this compound derivatives?

Use a custom nanoliter osmometer with ±0.003°C temperature control to measure ice crystal growth rates along the a-axis (threshold: <0.02 mm/s). For recrystallization inhibition (IRI), incubate samples at -3°C and monitor ice morphology via polarized light microscopy (e.g., LC-PolScope). Buffer solutions (e.g., 100 mM acetate) must be pH-adjusted with acetic acid/sodium acetate to isolate pH effects .

Advanced Research Questions

Q. How do conflicting data on pH-dependent ice-shaping activity of zirconium acetate arise, and how can they be resolved?

Discrepancies in ice-shaping efficacy (e.g., hexagonal vs. non-hexagonal crystals) stem from differences in sample preparation and assay design. For example, Deville et al. (2012) observed hexagonal shapes only at pH 4, attributing this to charge repulsion, while Mizrahy et al. found activity at pH 3.3–4.6. Standardizing protocols (e.g., consistent supercooling rates, buffer ionic strength) and using spectroscopic validation of oligomer states can reconcile such contradictions .

Q. What mechanistic models explain this compound’s ice-binding activity, and how do they compare to antifreeze proteins?

Two proposed models for ZRA:

  • Model 1 : Methyl groups (from acetate) and hydroxyls align with ice lattices via van der Waals interactions, similar to AFP mutants with threonine→valine substitutions .
  • Model 2 : Acetate-hydroxyl sheets mimic AFP ice-binding faces, but with imperfect lattice matching, leading to partial growth inhibition. Unlike AFPs, ZRA lacks anchored clathrate water, reducing thermal hysteresis (TH) activity .

Q. How can researchers design experiments to distinguish between this compound’s adsorption vs. incorporation into ice lattices?

Use isotopic labeling (e.g., D₂O) with Raman spectroscopy to track Zr(OH)₄ localization at ice interfaces. Alternatively, conduct freeze-thaw cycles with varying Zr concentrations and measure residual zirconium in meltwater via ICP-MS. Adsorption-dominated systems will show reversible binding, while incorporation will yield persistent lattice defects .

Q. What strategies mitigate surface degradation of high-surface-area this compound during drying?

Post-synthesis treatments include:

  • Surfactant-assisted drying : Use cetyltrimethylammonium bromide (CTAB) to stabilize pore structures.
  • Hydrothermal aging : Boil precipitates in alkaline-free conditions to enhance crystallinity without silica contamination.
  • Critical-point drying : Replace water with liquid CO₂ to prevent capillary collapse .

Q. Methodological Considerations

  • Data Contradictions : When conflicting results arise (e.g., pH effects on ice shaping), cross-validate using multiple techniques (SAXS, NMR, cryo-TEM) and replicate under standardized conditions .
  • Ethical Reporting : Disclose synthesis variances (e.g., Zr precursor purity, buffer composition) to ensure reproducibility. Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for question formulation .

Preparation Methods

Alkali Precipitation Method

Procedure and Reaction Mechanism

The alkali precipitation method involves reacting aqueous zirconium salts (e.g., ZrOCl2_2 or Zr(SO4_4)2_2) with sodium hydroxide (NaOH) under controlled pH conditions . A two-stage NaOH addition is critical:

  • Initial neutralization : 10% NaOH is added over 2 hours to reach pH 6–8, forming a zirconium oxyhydroxide gel.

  • Alkaline precipitation : 28% NaOH is introduced until pH 11–13, precipitating amorphous Zr(OH)4_4 .

Post-precipitation steps include:

  • Filtration and washing : Deionized water removes residual sulfate (SO42_4^{2-}) and chloride (Cl^-) ions.

  • Reslurrying : The wet cake is resuspended, and pH is adjusted to 4–9 using nitric acid (HNO3_3) to eliminate sodium residues .

  • Hydrothermal treatment : Processing at 1 barg (1.013 bar absolute) for 5 hours stabilizes the amorphous structure .

Thermal Treatment and Material Properties

Calcination transforms Zr(OH)4_4 into zirconia (ZrO2_2) with tunable porosity:

Calcination Temperature (°C)Surface Area (m2^2/g)Pore Volume (cm3^3/g)Average Pore Size (nm)
450≥80≥0.3510–30
650≥30≥0.2020–40
700≥20≥0.1525–60

These properties make the material suitable for catalytic supports and ion-exchange applications .

Sodium Zirconate Hydrolysis

Simplified Synthesis Pathway

Traditional Zr(OH)4_4 production via zirconium oxychloride (ZrOCl2_2) hydrolysis requires HCl leaching of sodium zirconate (Na2_2ZrO3_3) . A streamlined approach eliminates this step by directly hydrolyzing Na2_2ZrO3_3 in a multistage reactor :

  • Multistage hydrolysis : 4,000 g of Na2_2ZrO3_3 is reacted with 890 L of water at 70°C across 13 stages.

  • Impurity removal : Silica (Si) and sodium (Na) concentrations drop to 23.98 µg/mL and 1.05 µg/mL, respectively, at pH 7.026 .

Structural Evolution

In situ Fourier-transform infrared spectroscopy (FTIR) tracks the transformation:

  • Stages 1–5 : Dominant Zr-O-OH bonds (3,623 cm1^{-1}) indicate ZrO(OH)2_2 formation.

  • Stages 6–7 : O-H stretching (3,445 cm^{-1) confirms Zr(OH)4_4 generation .
    XRD reveals amorphous Zr(OH)4_4 until calcination at 300–400°C produces srilankite (ZrTiO4_4) and SiO2_2 .

Hydrothermal Synthesis for Catalytic Applications

Template-Free Hydrothermal Growth

A facile hydrothermal method prepares Zr(OH)4_4 and sulfated zirconia (SZ) without templates :

  • Hydrothermal aging : Zirconium precursors are treated in water at 100–200°C for 12–48 hours.

  • Sulfation : Sulfuric acid (H2_2SO4_4) introduces sulfate groups, enhancing Brønsted acidity .

Acidity and Catalytic Performance

NH3_3-TPD and pyridine-IR spectroscopy quantify acid sites:

  • Total acidity : 0.45–0.68 mmol NH3_3/g.

  • Brønsted/Lewis ratio : 1.2–1.8 for SZ vs. 0.7–1.1 for undoped Zr(OH)4_4 .
    In n-hexane isomerization tests, ammonia-modified SZ achieves 92% conversion with 85% stability over 50 hours .

Doped this compound Fabrication

Dopant Integration Strategies

The alkali precipitation method allows doping with SiO2_2, Al2_2O3_3, or rare-earth oxides (e.g., La2_2O3_3) :

  • Silica doping : 0.1–10 wt% SiO2_2 increases thermal stability, maintaining surface areas >250 m2^2/g after calcination at 750°C .

  • Alumina modification : Enhances Lewis acidity, improving adsorption capacity for heavy metals .

Impact on Material Properties

Dopant (5 wt%)Surface Area (m2^2/g)Pore Size (nm)Application
SiO2_23208–12High-temperature catalysis
Al2_2O3_328010–15Water purification
La2_2O3_324015–20Nuclear waste encapsulation

Properties

IUPAC Name

zirconium(4+);tetrahydroxide
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InChI

InChI=1S/4H2O.Zr/h4*1H2;/q;;;;+4/p-4
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InChI Key

HAIMOVORXAUUQK-UHFFFAOYSA-J
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Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Zr+4]
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Molecular Formula

H4O4Zr, Zr(OH)4
Record name Zirconium tetrahydroxide
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Record name Zirconium(IV) hydroxide
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DSSTOX Substance ID

DTXSID5065774
Record name Zirconium hydroxide (Zr(OH)4), (T-4)-
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Molecular Weight

159.25 g/mol
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Physical Description

Water or Solvent Wet Solid
Record name Zirconium hydroxide (Zr(OH)4), (T-4)-
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CAS No.

14475-63-9, 12688-15-2
Record name Zirconium tetrahydroxide
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Synthesis routes and methods I

Procedure details

An equimolar solutions of titanium chloride (TiCl4) and zirconium chloride (ZrCl4) in anhydrous ethanol are mixed and treated with excess aqueous ammonia solution to obtain a co-precipitate of titanium hydroxide and zirconium hydroxide. After working up said co-precipitate in a manner similar in example 1 it is calcined at 500° C. to obtain a support which is then impregnated with an appropriate amount of aqueous nickel oxalate solution and dried at 90° C. so as to obtain a supported catalyst which contains 2% by weight of nickel catalyst. The supported catalyst is then divided into four equal portions which are all reduced in reactors with hydrogen at respectively 250° C., 300° C., 400° C. and 500° C. The supported catalysts thus reduced are then tested for their activity in the conversion of benzene under the following conditions:
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Synthesis routes and methods II

Procedure details

An equimolar quantity of titanium n-butoxide [Ti(OC4H9)4 ] and zirconium chloride (ZnCl4) is dissolved respectively in an appropriate amount of anhydrous ethyl alcohol. After two ethyl alcohol solutions are mixed, the mixture is added dropwise to an excess of aqueous ammonia solution to obtain a white co-precipitate of titanium hydroxide with zirconium hydroxide. The co-precipitate is collected by filtration and then washed with de-ionized water until the solution is free of chloride ion. After being dried at 100° C. the co-precipitate is calcined in air at 500° C. for 2 hours to obtain the support of this example. 3.4 ml of 1.0M nickel nitrate solution is mixed well with the above support, the mixture is then dried at 90° C. whereby a supported catalyst which contains as 2wt% of nickel is obtained.
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Synthesis routes and methods III

Procedure details

TiO2 particles (average particle diameter: 0.26 μm) produced through sulfuric acid process was added to water, to prepare aqueous slurry (TiO2 concentration: 400 g/L). This slurry (0.5 L) was heated to 80° C. under stirring. While maintaining this temperature, a 150 g/L aqueous solution of sodium silicate, which corresponded to 5% by mass (in terms of SiO2) of TiO2, was added to the slurry. Then, 30% sulfuric acid was added thereto over 120 minutes such that the pH of the mixture should be 7. The resultant slurry was aged for 30 minutes. Next, under stirring, the temperature of the slurry was regulated so as to be 40° C. While the pH of the slurry was maintained to 7, a 100 g/L aqueous solution of zirconium oxychloride, which corresponded to 1% by mass (in terms of ZrO2) of TiO2, and 30% aqueous sodium hydroxide were added to the slurry as a single portion over 60 minutes. The resultant slurry was aged for 30 minutes. Then, under stirring, while the pH of the slurry was maintained to 7, a 250 g/L aqueous solution of sodium aluminate, which corresponded to 2% by mass (in terms of Al2O3) of TiO2, and 30% sulfuric acid were added as a single portion to the slurry over 60 minutes. The resultant slurry was aged for 60 minutes. Thus, on the surface of TiO2, coating layers of silicon hydroxide, zirconium hydroxide, and aluminum hydroxide were formed in the order as set forth.
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Synthesis routes and methods IV

Procedure details

adding an aqueous solution of a zirconium salt to an aqueous slurry of antimony trioxide particles so that the proportion of the zirconium salt is about 0.1 to about 5 percent by weight (as ZrO2) of the total weight of said composition to form zirconium hydroxide and deposit it onto the surfaces of the antimony trioxide particles;
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zirconium hydroxide

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